![molecular formula C10H11ClO4S B5687242 methyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5687242.png)
methyl 3-[(4-chlorophenyl)sulfonyl]propanoate
Overview
Description
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. It is a sulfonate ester that can be synthesized using various methods.
Scientific Research Applications
Crystal and Molecular Structure
Methyl-(4-chlorophenyl)sulfone, closely related to methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, has been studied using X-ray diffraction to determine its crystal and molecular structure. This research provides insight into the arrangement of molecules, which are oriented to each other by their chlorine atoms, forming endless ribbons of paired associates (Adamovich et al., 2017).
Herbicidal Effects
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound structurally similar to methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, demonstrates selective herbicidal effects for wild oat control in wheat. It inhibits IAA-stimulated elongation in oat and wheat, acting as an auxin antagonist and affecting root growth in certain plants (Shimabukuro et al., 1978).
Antiandrogen Activity
Research on derivatives of 2-hydroxypropionanilides, which include compounds like methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, has led to the discovery of novel antiandrogens. These compounds have shown potential in treating androgen-responsive benign and malignant diseases (Tucker et al., 1988).
GABA B Receptor Antagonists
Derivatives of 3-amino-3-(4-chlorophenyl)propanoic acid, related to methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, have been synthesized and identified as weak specific antagonists of GABA at the GABAB receptor. These compounds provide a foundation for further exploration of GABA receptor antagonists (Abbenante et al., 1997).
Antimicrobial and Inhibition of Penicillin-Binding Protein
A novel compound, methyl(2E)-2-{[N-(2-formylphenyl) (4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate (MFMSC), structurally akin to methyl 3-[(4-chlorophenyl)sulfonyl]propanoate, has shown potential as an antimicrobial agent. It exhibits good to moderate activity against various bacterial and fungal pathogens and might inhibit penicillin-binding protein (Murugavel et al., 2016).
properties
IUPAC Name |
methyl 3-(4-chlorophenyl)sulfonylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-15-10(12)6-7-16(13,14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXJMLRRBCIUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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